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molecular formula C13H12O2 B073669 2,2'-Methylenediphenol CAS No. 1333-16-0

2,2'-Methylenediphenol

Cat. No. B073669
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04352914

Procedure details

Bisphenols are exemplified by Bisphenol A, Bisphenol F, Bisphenol C, Bisphenol H and the like. As is well known, Bisphenol A is a dihydric phenol obtained by condensation of phenol and acetone, that is, 2,2-bis(4-hydroxyphenyl)propane; Bisphenol F is the corresponding compound obtained by using formaldehyde instead of the above mentioned acetone; Bisphenol C is the compound obtained by using cyclohexanone instead of the acetone; and Bisphenol H is a dihydric phenol obtained by condensation of o-tert-butyl phenol and acetone. These bisphenols can be used concomitantly.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Bisphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.C1C=C(CC2C([OH:31])=CC=CC=2)C(O)=CC=1.C=O.C1C(C(C2C=CC(O)=CC=2)=C(Cl)Cl)=CC=C(O)C=1.C1(=O)CCCCC1.C1(O)C=CC=CC=1>CC(C)=O>[C:8]([C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[OH:31])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
Bisphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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